molecular formula C11H20O5 B1204879 Dibutyrin CAS No. 32648-01-4

Dibutyrin

Cat. No. B1204879
CAS RN: 32648-01-4
M. Wt: 232.27 g/mol
InChI Key: KBWFWZJNPVZRRG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of dibutyrin-related compounds often involves reactions of organotin precursors with various organic acids. For instance, organotin complexes such as dibutyltin(IV) bis(heteroaromatic carboxylate) are synthesized through the reaction of dibutyltin oxide with heteroaromatic carboxylic acids in a 1:2 molar ratio, showcasing the versatility of dibutyltin compounds in organic synthesis (Yin Han-dong et al., 2005).

Molecular Structure Analysis

The molecular structure of dibutyrin and its derivatives has been elucidated using various spectroscopic techniques and X-ray crystallography. The study by Yin Han-dong et al. (2005) revealed that dibutyltin(IV) bis(2-thiazolylcarboxylate) forms a weakly bridged dimer through weak Sn···O interactions between molecules, adopting a six-coordinate skew-trapezoidal bipyramidal geometry.

Chemical Reactions and Properties

Dibutyrin and its analogs participate in various chemical reactions, forming complexes with different ligands. The synthesis and characterization of organotin compounds provide insights into their reactivity and potential applications. For example, the reaction of dibutyltin(IV) with azo-carboxylic acid ligands results in complexes with significant anti-diabetic activity (P. Debnath et al., 2020).

Physical Properties Analysis

The physical properties of dibutyrin and related compounds, such as solubility and stability, are crucial for their practical applications. Research on tributyrin, a related compound, highlights its potential as an inclusion complex with cyclodextrins, which could enhance its solubility and stability for various uses (Li Zexi et al., 2020).

Scientific Research Applications

Dietary Influence on Reproductive Performance

Research has demonstrated the significant impact of dibutyrin, particularly in the form of tributyrin, on reproductive performance. A study by Wang et al. (2021) found that dietary tributyrin supplementation in broiler breeders enhanced egg weight, improved egg albumen quality, and positively influenced reproductive tract function. This suggests that tributyrin could be an effective dietary additive for enhancing reproductive efficiency in poultry farming.

Growth and Health in Animal Husbandry

Tributyrin has shown promising results in improving the growth performance and health of animals. In a study conducted by Sotira et al. (2020), tributyrin supplementation in weaned piglets' diets led to an increase in body weight and average daily gain, indicating its potential as a beneficial feed additive.

Obesity and Insulin Resistance

Dibutyrin has been investigated for its effects on obesity and insulin resistance. Vinolo et al. (2012) studied tributyrin's impact on diet-induced obesity in mice. The study revealed that tributyrin protected against obesity and associated insulin resistance, suggesting a potential therapeutic application in obesity-related metabolic disorders.

Antioxidative and Immunomodulatory Effects

Tributyrin supplementation has antioxidative and immunomodulatory effects, as evidenced by a study on experimental colitis by Leonel et al. (2012). The study found that tributyrin reduced mucosal damage and inflammation in colitis, highlighting its potential therapeutic use in inflammatory bowel diseases.

Chemopreventive Activity in Cancer

The chemopreventive properties of tributyrin were explored by de Conti et al. (2013), who found that tributyrin exhibited chemopreventive effects in rat hepatocarcinogenesis. The results suggest tributyrin's potential in cancer prevention strategies, particularly for liver cancer.

Microbiota Regulation in Small Intestine

Tributyrin has been implicated in modulating electrical activity in the small intestine. A study by Tropskaya et al. (2017) indicated that tributyrin enhanced the electrical activity of the duodenum and jejunum, suggesting a role in gastrointestinal motility and health.

Safety And Hazards

Dibutyrin is classified as having acute toxicity, oral (Category 4), H302 . In case of ingestion of large amounts, nausea and vomiting may occur . If inhaled, move the victim into fresh air . If it comes into contact with the skin, normal washing of the skin is considered sufficient . If it comes into contact with the eyes, rinse thoroughly with water .

properties

IUPAC Name

(3-butanoyloxy-2-hydroxypropyl) butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O5/c1-3-5-10(13)15-7-9(12)8-16-11(14)6-4-2/h9,12H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBWFWZJNPVZRRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCC(COC(=O)CCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001030979
Record name 1,3-Dibutyrin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butanoic acid, diester with 1,2,3-propanetriol

CAS RN

17364-00-0, 32648-01-4
Record name 1,1′-(2-Hydroxy-1,3-propanediyl) dibutanoate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dibutyrylglycerol
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Record name Butanoic acid, diester with 1,2,3-propanetriol
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Record name 1,3-Dibutyrin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butyric acid, diester with propane-1,2,3-triol
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Synthesis routes and methods

Procedure details

By following the procedure of Example 1(a) and 1(b) using 13.05 g. of 1,3-dihydroxyacetone, 23.7 g. of pyridine and 31.1 g. of butyryl chloride, 17.9 g. of 1,3-dibutanoyloxy-2-propanol is obtained. The reaction of 12.2 g. of this material and 9.4 g. of valproyl chloride and 4.98 g. of pyridine as described in Example 1(c) yields an oil which is purified by chromatography as described in Example 3. The pure 1,3-dibutanoyl-2-valproyl-glyceride is eluted from the column with petroleum ether/ether (95:5); it is obtained in a yield of 9.1 g.; Rf 0.61 (petroleum ether/ether 3:1); mass spectrum m/e 316 (M+ -42).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
341
Citations
DB Hirata, TL Albuquerque, N Rueda… - …, 2016 - Wiley Online Library
… the accumulation of 1,2‐dibutyrin. The form B of the lipase … Using this enzyme, the highest dibutyrin yield using 100 mM … a conversion yield of 70 % of dibutyrin could be achieved using 1 …
BJ Sjursnes, T Anthonsen - Biocatalysis, 1994 - Taylor & Francis
The rate of isomerization of 1,2-dibutyrin has been examined as a function of solvent, water activity, enzyme and the presence of hexanoic acid. The rate of acyl migration was found to …
Number of citations: 50 www.tandfonline.com
FL Jackson, ES Lutton - Journal of the American Chemical Society, 1952 - ACS Publications
The polymorphism of seven unsymmetrical diacid triglycerides, whose acyl chains differ by 10 to 16 carbon atoms, is re-ported. The solid polymorphic forms observed are: sub-alpha, …
Number of citations: 43 pubs.acs.org
GB Quistad, SN Liang, KJ Fisher… - Toxicological …, 2006 - academic.oup.com
… Postheparin lipolytic activity rat serum O,O,S-tributyrin 14 C-triolein dibutyrin (SH) 14 C-oleic … Postheparin lipolytic activity rat serum O,O,S-tributyrin 14 C-triolein dibutyrin (SH) 14 C-oleic …
Number of citations: 59 academic.oup.com
K Sekiguchi, E Ogawa, K Kurohane, H Konishi… - Toxicology Letters, 2018 - Elsevier
… and a short chain fatty acid, ie dibutyrin and tributyrin. We carried out chemical synthesis of dibutyrin isomers. Each dibutyrin isomer weakly activated TRPA1 and slightly enhanced skin …
Number of citations: 7 www.sciencedirect.com
BJ Sjursnes, L Kvittingen, T Anthonsen - Journal of the American Oil …, 1995 - Springer
… ,2-dibutyrin, and 1,3-dibutyrin will be formed by migration. The production of 1,3-dibutyrin will … If the production of the total dibutyrin is the same, as could be assumed at similar awS, then …
Number of citations: 17 link.springer.com
B Entressangles, P Desnuelle - Biochimica et Biophysica Acta (BBA) …, 1968 - Elsevier
… If t[ e critical concentrations for dibutyrin and tripropionin are of the same order, the first oILe … of dibutyrin solutions is 4o% of the maximal value obtained later with dibutyrin emulsions. …
Number of citations: 168 www.sciencedirect.com
J Meidani, WW Nawar, C Merritt… - Journal of the American …, 1977 - Wiley Online Library
… While the hydrocarbons were not labeled, each of the triblycerides, formo-dibutyrin and aceto-dibutyrin, contained five deuterium atoms confirming splitting at locations (c) and (d). The …
Number of citations: 7 aocs.onlinelibrary.wiley.com
J Meidani, WW Nawar, WG Yeomans… - Journal of the American Oil …, 1977 - Springer
… Pentano-dibutyrin: Identification of this compound is based only on comparison of its retention time with the synthesized compound. Since it elutes immediately after the tributyrin peak, it …
Number of citations: 11 link.springer.com
DB Hirata, TL Albuquerque, N Rueda… - ChemistrySelect, 2016
Number of citations: 3

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